Propyl 2-methylbutyrate

描述

Propyl 2-methylbutyrate is a natural product found in Litsea glaucescens with data available.

作用机制

Target of Action

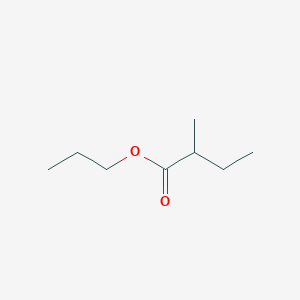

Propyl 2-methylbutanoate, also known as Propyl 2-methylbutyrate, is a chemical compound with the molecular formula C8H16O2

Mode of Action

Like other esters, it may undergo hydrolysis in the presence of water and esterases, enzymes that break down esters into their corresponding alcohols and acids .

Biochemical Pathways

One study suggests that it may be involved in the biosynthesis of volatile organic compounds in certain plant species . The compound is derived from L-isoleucine, which is converted to (S)-3-methyl-2-oxopentanoic acid . This is the first step in the proposed biosynthetic pathway of 2-methylbutanoate and its derivatives, including Propyl 2-methylbutanoate .

Result of Action

Given its potential role in the biosynthesis of volatile organic compounds, it may contribute to the production of certain aromas in plants .

Action Environment

The action, efficacy, and stability of Propyl 2-methylbutanoate can be influenced by various environmental factors. For instance, the presence of water and esterases can promote its hydrolysis . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect its stability and activity.

生物活性

Propyl 2-methylbutyrate, also known by its chemical formula C8H16O2, is an ester derived from 2-methylbutanoic acid and propanol. This compound has garnered attention in various fields, including food science, perfumery, and pharmacology, due to its unique aroma and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C8H16O2

- Molecular Weight : 144.21 g/mol

- CAS Number : 37064-20-3

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity :

- Insecticidal Properties :

- Flavoring Agent :

Case Study 1: Antimicrobial Efficacy

A study conducted by the Research Institute for Fragrance Materials (RIFM) assessed the antimicrobial properties of this compound. The results indicated that this compound effectively inhibited the growth of S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.5% (v/v), showcasing its potential as a natural preservative in cosmetic formulations .

Case Study 2: Insect Repellency

Research evaluating the insecticidal properties of this compound revealed promising results against common pests such as mosquitoes and flies. The compound exhibited repellency comparable to synthetic repellents, suggesting its viability as an eco-friendly alternative in pest management strategies .

Data Tables

| Biological Activity | Test Organism/Target | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 0.5% (v/v) |

| Antimicrobial | Escherichia coli | MIC = 0.7% (v/v) |

| Insecticidal | Mosquitoes | Significant repellency |

| Insecticidal | Flies | Effective at low doses |

Safety and Toxicology

The safety assessment of this compound indicates low toxicity levels when used within recommended concentrations in food and cosmetic applications. The RIFM report highlights that adverse effects are minimal, supporting its classification as safe for use in consumer products .

科学研究应用

Chemical Properties and Safety Assessment

Propyl 2-methylbutyrate is characterized by the molecular formula and a molecular weight of approximately 144.21 g/mol. It appears as a colorless to nearly colorless liquid with a boiling point of 157 °C and a flash point of 47 °C .

Safety Profile

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound is not expected to be genotoxic and has a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity and reproductive toxicity endpoints. It is also considered safe for use in fragrances, with no significant concerns regarding skin sensitization or respiratory toxicity at current exposure levels .

Fragrance Industry

This compound is primarily utilized in the fragrance industry due to its pleasant fruity odor, often described as reminiscent of apple or pear. It is incorporated into various products including:

- Perfumes : Used as a base note to enhance fruity accords.

- Personal Care Products : Added to lotions, shampoos, and soaps for scent enhancement.

Food Industry

In the food sector, this compound serves as a flavoring agent. Its fruity profile makes it suitable for:

- Beverages : Used in soft drinks and alcoholic beverages to impart fruity flavors.

- Confectionery : Incorporated into candies and desserts.

Chemical Synthesis

This compound acts as an intermediate in chemical synthesis processes. Its applications include:

- Solvent Use : Employed as a solvent in various chemical reactions due to its favorable evaporation rate and low toxicity.

- Production of Other Esters : Used in the synthesis of other esters and compounds in organic chemistry.

Case Study 1: Fragrance Development

In a study focusing on the formulation of fruit-based fragrances, this compound was evaluated alongside other esters. The results indicated that its inclusion significantly improved the overall scent profile, making it a preferred choice among perfumers .

Case Study 2: Safety Evaluation

A comprehensive safety evaluation involving human cell-based assays demonstrated that this compound did not exhibit cytotoxicity or genotoxicity at concentrations typically used in consumer products. This reinforces its safety for use in cosmetics and personal care items .

属性

IUPAC Name |

propyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-6-10-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFQMSDUSOTCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865847 | |

| Record name | Propyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37064-20-3 | |

| Record name | Propyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37064-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037064203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what natural sources can propyl 2-methylbutanoate be found, and what role does it play in their aroma profiles?

A1: Propyl 2-methylbutanoate is a significant contributor to the aroma of several fruits and fermented products. For instance, it is a major volatile compound found in durian fruit, particularly in cultivars like D99 (Kop Kecil), D24 (Bukit Merah), and D160 (Musang Queen) []. In these cultivars, propyl 2-methylbutanoate, along with ethyl 2-methylbutanoate, contributes to their characteristic fruity aroma.

Q2: How does the brewing process affect the levels of propyl 2-methylbutanoate in beer?

A2: Interestingly, the concentration of propyl 2-methylbutanoate in beer is not solely dependent on its initial presence in the hops. Research suggests that yeast plays a crucial role in its formation during fermentation []. Specifically, yeast can convert hop-derived carboxylic acids into their corresponding esters, including propyl 2-methylbutanoate, through enzymatic activity. This finding highlights the complex interplay between hop composition and yeast metabolism in shaping the final aroma profile of beer.

Q3: Beyond its presence in fruits and hops, has propyl 2-methylbutanoate been identified in any other food sources?

A3: Yes, propyl 2-methylbutanoate has been detected as a key odorant in both fresh and roasted wild ginger (Siphonochilus aethiopicus) []. This suggests a broader role of this ester in contributing to the desirable flavor profiles of various plant-based food products.

Q4: What analytical techniques are commonly employed to identify and quantify propyl 2-methylbutanoate in food samples?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of volatile compounds, including propyl 2-methylbutanoate, in various matrices [, , ]. This technique allows for the separation of volatile compounds based on their volatility and subsequently identifies them based on their mass-to-charge ratios.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。